Methyl 2-((1-(3-(4-cyanophenyl)propanoyl)pyrrolidin-3-yl)thio)acetate
Description
Methyl 2-((1-(3-(4-cyanophenyl)propanoyl)pyrrolidin-3-yl)thio)acetate is a synthetic organic compound featuring a pyrrolidine core substituted with a thioacetate ester and a 4-cyanophenyl-propanoyl moiety. This structure combines a heterocyclic amine, a sulfur-containing linker, and an aromatic nitrile group, making it a candidate for diverse applications in medicinal chemistry and materials science. Its synthesis typically involves multi-step reactions, including nucleophilic substitutions and acylations, to achieve precise functionalization .
Properties
IUPAC Name |
methyl 2-[1-[3-(4-cyanophenyl)propanoyl]pyrrolidin-3-yl]sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-22-17(21)12-23-15-8-9-19(11-15)16(20)7-6-13-2-4-14(10-18)5-3-13/h2-5,15H,6-9,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCNZOADFKALTSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1CCN(C1)C(=O)CCC2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Core Structural Variations
The compound’s structural analogs differ in substituents on the phenyl ring, heterocyclic core, or linker groups. Key examples include:
Key Observations :
Physicochemical Properties
Comparative data on solubility, logP, and stability:
Analysis :
Pharmacokinetic and Pharmacodynamic Profiles
- Metabolic Stability : The pyrrolidine-thioacetate backbone in the target compound is resistant to esterase-mediated hydrolysis compared to ethyl esters (), prolonging half-life .
- CYP450 Interactions : The nitrile group in the target compound may act as a cytochrome P450 inhibitor, unlike alkoxy-phenyl analogs (), which show negligible inhibition .
Q & A
Q. What are the critical synthetic steps for preparing Methyl 2-((1-(3-(4-cyanophenyl)propanoyl)pyrrolidin-3-yl)thio)acetate?
The synthesis typically involves:
Pyrrolidine functionalization : Introducing the 3-(4-cyanophenyl)propanoyl group via nucleophilic acyl substitution, often using coupling agents like EDCI or DCC in anhydrous dichloromethane (DCM) .
Thioether formation : Reacting the functionalized pyrrolidine with methyl 2-mercaptoacetate under basic conditions (e.g., NaH or K₂CO₃ in acetonitrile) .
Esterification : Final purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .
Q. What analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regioselectivity and purity, with distinct signals for the pyrrolidine ring (δ 2.5–3.5 ppm) and ester group (δ 3.7 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 375.12) .
- X-ray Crystallography : Resolves stereochemistry of the pyrrolidine-thioacetate moiety .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance synthesis yield and purity?
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Solvent selection : Polar aprotic solvents (e.g., acetonitrile) improve thioether formation kinetics compared to DCM, but may require inert atmospheres to prevent oxidation .
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Temperature control : Maintaining 0–5°C during acyl substitution minimizes side reactions (e.g., racemization) .
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Catalyst screening : Testing Lewis acids like ZnCl₂ or Bi(OTf)₃ for thioether coupling efficiency .
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Yield data example :
Solvent Catalyst Yield (%) Purity (%) Acetonitrile None 62 95 DCM ZnCl₂ 78 98
Q. How do structural modifications influence biological activity?
Comparative studies of analogs reveal:
| Compound Modification | Bioactivity Change | Mechanism Insight |
|---|---|---|
| Replacement of 4-cyanophenyl with 4-chlorophenyl | Increased lipophilicity (logP +0.5), enhanced membrane permeability | Hydrophobic interactions in enzyme binding pockets |
| Substitution of pyrrolidine with piperidine | Reduced metabolic stability (t₁/₂ from 4.2 h to 1.8 h) | Altered cytochrome P450 affinity |
| Thioether to ether substitution | Loss of enzyme inhibition (IC₅₀ from 12 µM to >100 µM) | Disrupted sulfur-mediated H-bonding |
Q. What methodologies resolve contradictions in enzyme inhibition data?
- Orthogonal assays : Combine fluorescence polarization (binding affinity) with enzymatic activity assays (e.g., NADH depletion for oxidoreductases) to distinguish false positives .
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (ka/kd) to confirm direct target engagement .
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) to validate binding specificity .
- Statistical analysis : Use multivariate regression to correlate structural descriptors (e.g., Hammett σ) with activity trends .
Q. How can researchers design experiments to probe the compound’s stability under physiological conditions?
- pH-dependent stability : Incubate the compound in buffers (pH 2–9) at 37°C, monitoring degradation via HPLC at 0, 24, and 48 hours .
- Metabolic stability assay : Use liver microsomes (human/rat) with NADPH cofactor to measure half-life (t₁/₂) and identify major metabolites via LC-MS/MS .
Q. What strategies mitigate solubility challenges in in vitro assays?
- Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain solubility without disrupting enzyme activity .
- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve aqueous dispersion (e.g., 85% solubility increase at 0.1 mg/mL) .
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